Cas no 2418662-39-0 (3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol)

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol is a versatile heterocyclic compound featuring both azide and thiol functional groups, making it highly valuable for click chemistry and bioconjugation applications. The presence of the piperazine moiety enhances its solubility and reactivity, particularly in pharmaceutical and materials science research. The azidomethyl group allows for efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the thiol group enables selective thiol-ene or thiol-maleimide coupling. This dual functionality facilitates the synthesis of complex molecular architectures, such as peptide modifications, polymer crosslinking, and targeted drug delivery systems. Its stability and well-defined reactivity profile make it a preferred choice for researchers requiring precise and efficient conjugation strategies.
3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol structure
2418662-39-0 structure
商品名:3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
CAS番号:2418662-39-0
MF:C11H15N5S
メガワット:249.335299730301
CID:5677014
PubChem ID:165773185

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol 化学的及び物理的性質

名前と識別子

    • EN300-26625993
    • 2418662-39-0
    • 3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
    • 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
    • インチ: 1S/C11H15N5S/c12-15-14-8-9-5-10(7-11(17)6-9)16-3-1-13-2-4-16/h5-7,13,17H,1-4,8H2
    • InChIKey: RZXXFDUDTUZCRV-UHFFFAOYSA-N
    • ほほえんだ: SC1C=C(CN=[N+]=[N-])C=C(C=1)N1CCNCC1

計算された属性

  • せいみつぶんしりょう: 249.10481667g/mol
  • どういたいしつりょう: 249.10481667g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26625993-5g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0
5g
$6650.0 2023-09-12
Enamine
EN300-26625993-0.5g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0 95.0%
0.5g
$2202.0 2025-03-20
Enamine
EN300-26625993-1.0g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0 95.0%
1.0g
$2294.0 2025-03-20
Enamine
EN300-26625993-0.25g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0 95.0%
0.25g
$2110.0 2025-03-20
Enamine
EN300-26625993-0.05g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0 95.0%
0.05g
$1927.0 2025-03-20
Enamine
EN300-26625993-10.0g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0 95.0%
10.0g
$9859.0 2025-03-20
Enamine
EN300-26625993-5.0g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0 95.0%
5.0g
$6650.0 2025-03-20
Enamine
EN300-26625993-1g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0
1g
$2294.0 2023-09-12
Enamine
EN300-26625993-0.1g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0 95.0%
0.1g
$2019.0 2025-03-20
Enamine
EN300-26625993-2.5g
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
2418662-39-0 95.0%
2.5g
$4495.0 2025-03-20

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol 関連文献

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiolに関する追加情報

Introduction to 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol (CAS No. 2418662-39-0)

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 2418662-39-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules characterized by the presence of both azido and thiol functional groups, which make it a versatile intermediate in synthetic chemistry. The integration of these functional groups into a benzene core, further modified by a piperazine moiety, imparts unique chemical and biological properties that are of great interest to researchers.

The piperazin-1-yl substituent in the molecule is particularly noteworthy, as piperazine derivatives are widely recognized for their pharmacological activity. Piperazine-based structures are commonly found in pharmaceuticals due to their ability to modulate biological pathways, including neurotransmitter systems and enzyme inhibition. The presence of the azidomethyl group at the 3-position of the benzene ring adds an additional layer of reactivity, enabling further functionalization through azide chemistry. This makes 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol a valuable building block for the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. The combination of the piperazin-1-yl group and the benzene-thiol core suggests potential applications in the modulation of central nervous system (CNS) receptors. For instance, piperazine derivatives have been explored as candidates for treating conditions such as depression, anxiety, and epilepsy. The thiol group, on the other hand, can participate in redox reactions, which may be relevant for developing drugs that interact with oxidative stress pathways.

Moreover, the azidomethyl functionality opens up possibilities for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in constructing biaryl systems. These types of reactions are frequently employed in drug design due to their efficiency and selectivity. The ability to introduce aryl groups at specific positions on the benzene ring allows for fine-tuning of biological activity. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact potency and selectivity.

Recent advancements in computational chemistry have also enhanced the understanding of how structural features like those present in 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol influence biological activity. Molecular modeling studies have shown that the piperazin-1-yl group can effectively interact with specific amino acid residues in protein targets, thereby modulating receptor function. Additionally, the thiol group can form disulfide bonds with other biomolecules, which may be exploited for drug delivery or targeting applications.

The synthesis of 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol involves multi-step organic transformations that highlight its synthetic utility. The introduction of the azido group typically requires careful control to avoid side reactions, while the piperazine moiety often necessitates protection-deprotection strategies to ensure regioselectivity. These synthetic challenges underscore the importance of advanced synthetic methodologies in medicinal chemistry.

In conclusion, 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol (CAS No. 2418662-39-0) represents a promising scaffold for drug discovery due to its unique structural features and reactivity. Its potential applications in treating neurological disorders, coupled with its utility as a synthetic intermediate, make it a compound of significant interest. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this are likely to play an increasingly important role in developing next-generation pharmaceuticals.

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